5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid
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Overview
Description
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyanophenyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyanobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The cyanophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the cyanophenyl ring.
Scientific Research Applications
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-oxadiazole-2-carboxylic acid
- 5-(4-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Uniqueness
5-(3-Cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds.
Properties
Molecular Formula |
C10H5N3O3 |
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Molecular Weight |
215.16 g/mol |
IUPAC Name |
5-(3-cyanophenyl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H5N3O3/c11-5-6-2-1-3-7(4-6)8-12-13-9(16-8)10(14)15/h1-4H,(H,14,15) |
InChI Key |
IPLDRWBJUFWSES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(O2)C(=O)O)C#N |
Origin of Product |
United States |
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